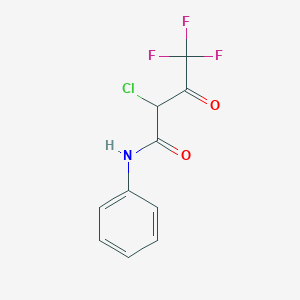

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

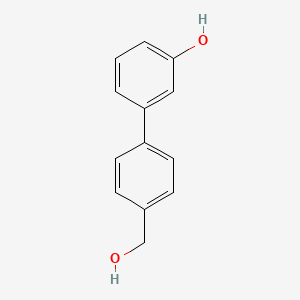

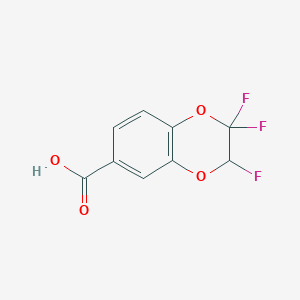

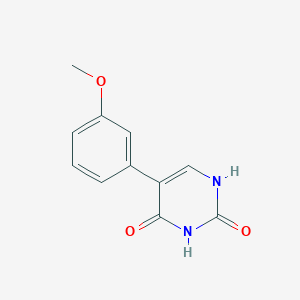

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide (NPC-TFA) is a trifluoroacetoacetamide-based molecule that has been widely studied in the scientific research community due to its unique properties and wide range of potential applications. It is a colorless, odorless, crystalline solid with a molecular weight of 253.51 g/mol. NPC-TFA is a relatively new compound and has only recently been synthesized and studied. Its structure consists of a phenyl ring attached to a 2-chloro-4,4,4-trifluoroacetoacetamide group, which is the key feature that gives it its unique properties.

Aplicaciones Científicas De Investigación

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide has a wide range of potential applications in the scientific research community. It has been used as a catalyst for the synthesis of various compounds, such as aldehydes, ketones, and amines. It has also been used in the synthesis of polymers, such as polyesters and polyamides. Additionally, this compound has been used in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide is a catalyst, which means it accelerates the rate of a chemical reaction without being consumed or changed in the process. It does this by forming a complex with the reactants, which lowers the activation energy of the reaction and thus increases the rate of the reaction.

Biochemical and Physiological Effects

This compound has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic, non-irritating, and non-allergenic. It is also considered to be an environmentally friendly compound, as it does not produce any hazardous byproducts when used in chemical reactions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide has several advantages when used in lab experiments. It is a relatively inexpensive compound, and it is also non-toxic and non-irritating. Additionally, it is easy to handle and store, and it is a very effective catalyst for a wide range of reactions. However, this compound does have some limitations. It is not very soluble in water, which can make it difficult to use in certain types of reactions. Additionally, it is not very stable and has a tendency to decompose when heated.

Direcciones Futuras

The potential applications of N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide are vast, and there are many possible future directions for research. One area of research that could be explored is the use of this compound as a catalyst for the synthesis of polymers and pharmaceuticals. Additionally, further research could be done to explore the use of this compound in biocatalysis, as well as its potential applications in the field of nanotechnology. Finally, more research could be done to explore the biochemical and physiological effects of this compound, as well as its potential toxicity and environmental impact.

Métodos De Síntesis

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide can be synthesized by the reaction of 2-chloro-4,4,4-trifluoroacetoacetamide and phenylmagnesium bromide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The reaction is complete in approximately two hours and yields a white crystalline solid.

Propiedades

IUPAC Name |

2-chloro-4,4,4-trifluoro-3-oxo-N-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3NO2/c11-7(8(16)10(12,13)14)9(17)15-6-4-2-1-3-5-6/h1-5,7H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWATUMTPFBRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(C(=O)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride](/img/structure/B6314069.png)

![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)

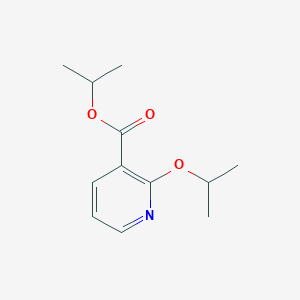

![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)